molecular formula C4H5N3O2 B12962707 4-Amino-1,2-dihydro-3,6-pyridazinedione

4-Amino-1,2-dihydro-3,6-pyridazinedione

Cat. No.: B12962707
M. Wt: 127.10 g/mol
InChI Key: BTKYZKKZTUGJJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2-dihydro-3,6-pyridazinedione typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method includes the reaction of hydrazine hydrate with maleic anhydride under reflux conditions to yield the desired pyridazinedione .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridazinones, which exhibit enhanced biological activities .

Scientific Research Applications

4-Amino-1,2-dihydro-3,6-pyridazinedione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-1,2-dihydro-3,6-pyridazinedione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects on cellular signaling pathways contribute to its pharmacological activities .

Comparison with Similar Compounds

Uniqueness: 4-Amino-1,2-dihydro-3,6-pyridazinedione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino group allows for further functionalization, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

4-amino-1,2-dihydropyridazine-3,6-dione

InChI

InChI=1S/C4H5N3O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,7,9)(H3,5,6,8)

InChI Key

BTKYZKKZTUGJJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NNC1=O)N

Origin of Product

United States

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